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Compound of Interest

Compound Name: ML202

Cat. No.: B15578613 Get Quote

A Note on the Compound Name: Initial searches for "ML202" did not yield a specific small

molecule inhibitor used in cancer research. However, "ML204" is a well-documented inhibitor of

the transient receptor potential canonical 4 and 5 (TRPC4 and TRPC5) channels and is

frequently studied in the context of cancer. It is highly probable that "ML202" was a

typographical error. This document will focus on the application of ML204. For clarity, we will

also briefly mention other possibilities for "ML202" at the end of this document.

Application Notes
Introduction
ML204 is a potent and selective small-molecule inhibitor of TRPC4 and TRPC5 channels.[1][2]

These channels are non-selective cation channels that have been implicated in various

physiological and pathological processes, including cancer progression. In the context of

oncology research, ML204 serves as a critical tool to investigate the roles of TRPC4 and

TRPC5 in tumor cell proliferation, survival, and drug resistance.

Mechanism of Action
ML204 exerts its effects by directly inhibiting the activity of TRPC4 and TRPC5 ion channels.[1]

[3] In cancer cells, the activation of these channels can lead to an influx of cations, particularly

Ca2+ and Na+, which can trigger downstream signaling pathways involved in cell growth and

survival.[3] One of the key applications of ML204 is in blocking the effects of TRPC4/C5

activators, such as the natural product englerin A. Englerin A has been shown to be a potent
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and selective activator of TRPC4 and TRPC5 channels, leading to cytotoxicity in certain cancer

cell lines, particularly renal cell carcinoma.[3] ML204 can effectively block this englerin A-

induced cytotoxicity, confirming that the effect is mediated through TRPC4/C5 channels.[1][3]

The signaling pathways involving TRPC4 and TRPC5 in cancer are complex and can influence

processes such as angiogenesis and the expression of drug resistance transporters.[4]

Signaling Pathway of TRPC4/C5 Inhibition by ML204
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Caption: ML204 inhibits TRPC4/TRPC5 channels, blocking ion influx and downstream

signaling.

Quantitative Data
While extensive tables of IC50 values for ML204 across a wide range of cancer cell lines are

not readily available in the public domain, its biological activity has been characterized in

specific contexts. The primary use of ML204 in many studies is as a tool compound to probe

the function of TRPC4/C5 channels, often in conjunction with an activator like englerin A.

Compound Target Effect Cell Line

Observed

Concentratio

n/IC50

Reference

ML204
TRPC4/TRP

C5

Inhibition of

englerin A-

induced

growth

inhibition

A-673

(Ewing's

sarcoma)

50 µM

partially

rescued cells

from 50 nM

englerin A

[1]

Englerin A
TRPC4/TRP

C5

Growth

inhibition

Renal cancer

cell lines

IC50 values

in the low

nanomolar

range (e.g.,

53.25 nM for

A-498, 140.3

nM for UO-

31)

[5]

Experimental Protocols
The following are detailed protocols for key experiments to study the effects of ML204 on

cancer cell lines.

Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of ML204 on the viability and proliferation of cancer

cells.
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Materials:

Cancer cell line of interest

Complete culture medium

ML204

Englerin A (optional, as a TRPC4/C5 activator)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Microplate reader

Protocol:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in

100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to

allow for cell attachment.

Compound Treatment: Prepare serial dilutions of ML204 in culture medium. If investigating

the inhibitory effect, also prepare solutions of englerin A.

Remove the medium from the wells and add 100 µL of the medium containing the different

concentrations of ML204, with or without a fixed concentration of englerin A. Include vehicle-

only wells as a control.

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C

until purple formazan crystals are visible.
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Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each treatment group compared

to the vehicle control.

Experimental Workflow: Cell Viability Assay
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Workflow for MTT Cell Viability Assay
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Add MTT solution
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Caption: Step-by-step workflow for the MTT cell viability assay.
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Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to determine if ML204 induces apoptosis in cancer cells.

Materials:

Cancer cell line of interest

6-well plates

ML204

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Flow cytometer

Protocol:

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight.

Treat the cells with various concentrations of ML204 for 24-48 hours.

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize

and combine with the supernatant.

Washing: Wash the cells twice with ice-cold PBS and centrifuge at 1,500 rpm for 5 minutes.

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6

cells/mL.

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of

Annexin V-FITC and 5 µL of PI.

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry: Analyze the cells by flow cytometry within one hour.
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Experimental Workflow: Apoptosis Assay

Workflow for Annexin V/PI Apoptosis Assay
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Caption: Step-by-step workflow for the Annexin V/PI apoptosis assay.

Western Blot Analysis
This protocol is for analyzing changes in protein expression in cancer cells treated with ML204.

Materials:

Cancer cell line of interest

ML204

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., against apoptosis or proliferation markers)

HRP-conjugated secondary antibody

ECL detection reagent

Imaging system

Protocol:

Cell Treatment and Lysis: Treat cells with ML204 as required. Wash cells with ice-cold PBS

and lyse them with RIPA buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5

minutes.

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate proteins by size.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at

4°C.

Washing: Wash the membrane three times with TBST.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody for 1 hour at room temperature.

Washing: Wash the membrane three times with TBST.

Detection: Add ECL reagent and visualize the protein bands using an imaging system.

Other Potential Interpretations of "ML202"
mel-202: This is a human uveal melanoma cell line. It is used in cancer research to study the

biology of this specific type of eye cancer and to test potential therapies.

LL-202: This is a newly synthesized flavonoid that has shown anticancer effects against

human breast cancer cells by inducing apoptosis and G2/M phase arrest.

Should your research be focused on either the mel-202 cell line or the flavonoid LL-202,

different application notes and protocols would be required. However, based on the common

nomenclature of small molecule inhibitors, ML204 is the most likely intended subject of the

query.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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